2-{[(1-phenylcyclopentyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Description
This compound belongs to the class of 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide derivatives, characterized by a bicyclic thiophene core substituted with carboxamide and acylated amino groups.
Properties
Molecular Formula |
C20H22N2O2S |
|---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
2-[(1-phenylcyclopentanecarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C20H22N2O2S/c21-17(23)16-14-9-6-10-15(14)25-18(16)22-19(24)20(11-4-5-12-20)13-7-2-1-3-8-13/h1-3,7-8H,4-6,9-12H2,(H2,21,23)(H,22,24) |
InChI Key |
XXCDVIPGODFYGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)N |
Origin of Product |
United States |
Preparation Methods
General Approach to Synthesis
The synthesis of the target compound likely involves constructing the cyclopenta[b]thiophene core, followed by functionalization with the phenylcyclopentylcarbonylamino group and subsequent amidation at the carboxamide position. The key steps generally include:
- Formation of the cyclopenta[b]thiophene ring system.
- Introduction of the phenylcyclopentyl substituent.
- Formation of the amide linkage with the cyclopentylcarbonyl group.
- Final amidation to introduce the amino group.
Synthetic Strategies and Methods
2.1. Construction of the Cyclopenta[b]thiophene Core
The core heterocyclic structure can be synthesized via cyclization reactions involving thiophene derivatives and suitable precursors:
- Paal-Knorr synthesis : This classical method involves cyclization of diketones or ketoesters with sulfur sources to form thiophene rings.
- Fischer synthesis : Condensation of α-aminoketones with sulfur sources under acidic conditions may also be employed.
Representative Synthetic Route
| Step | Description | Reagents/Conditions |
|---|---|---|
| 1 | Synthesis of cyclopenta[b]thiophene core | Cyclization of suitable thiophene precursors, possibly via Paal-Knorr method |
| 2 | Hydrogenation to obtain dihydro derivative | Pd/C catalyst, hydrogen gas, mild temperature |
| 3 | Introduction of phenylcyclopentyl group | Friedel–Crafts acylation with phenylcyclopentyl acyl chloride |
| 4 | Activation of carboxylic acid | DCC or EDC in anhydrous solvent (e.g., DCM) |
| 5 | Amide bond formation | Amine nucleophile, coupling reagent, mild base |
| 6 | Final amination | Nucleophilic substitution or reductive amination |
Notes on the Synthesis
- Selectivity : Hydrogenation steps require careful control to prevent over-reduction.
- Purification : Chromatography (e.g., silica gel column chromatography) is typically used after each step.
- Yield optimization : Using excess reagents or optimizing reaction conditions can improve yields.
Data Tables Summarizing Key Reagents and Conditions
| Reaction Step | Key Reagents | Solvent | Conditions | Purpose |
|---|---|---|---|---|
| Cyclization | Thiophene precursors | - | Heat, acid catalyst | Core formation |
| Hydrogenation | Pd/C | Ethanol or ethyl acetate | H2, mild temperature | Dihydro ring formation |
| Acylation | Phenylcyclopentyl acyl chloride | DCM | Room temperature | Aromatic substitution |
| Amide coupling | DCC, NHS | DCM or DMF | Room temperature | Amide bond formation |
| Final amination | Amine | Appropriate solvent | Mild heating | Amino group introduction |
Chemical Reactions Analysis
Types of Reactions
2-{[(1-phenylcyclopentyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds similar to “2-{[(1-phenylcyclopentyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide”:
6-Methyl-2-{[(1-phenylcyclopentyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Overview: This compound combines a benzothiophene core with a phenylcyclopentaneamido group and is of interest in scientific research because of its potential biological and chemical properties.
- Scientific Research Applications:
- Chemistry: It can be employed as a building block in synthesizing more complex molecules.
- Biology: It may possess biological activity, making it a candidate for drug discovery and development.
- Medicine: Its potential therapeutic properties might be explored for treating various diseases.
- Industry: It could be used to develop new materials or as a catalyst in chemical reactions.
- Mechanism of Action: The compound interacts with specific molecular targets, such as enzymes, receptors, or other proteins involved in biological pathways. Its structure enables it to bind to these targets, potentially modulating their activity and leading to biological effects.
Regarding human health risk assessment
Mechanism of Action
The mechanism of action of 2-{[(1-phenylcyclopentyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes structural analogs, their substituents, molecular weights, and synthesis methods:
Key Observations:
Substituent Effects on Lipophilicity: The 1-phenylcyclopentylcarbonyl group in the target compound likely increases lipophilicity compared to smaller substituents like 2-fluorobenzoyl (ClogP ~3.6 for chlorophenoxyacetyl vs. ~3.0 for fluorobenzoyl) . Bulky substituents (e.g., thiophene-2-carbonyl) may enhance membrane permeability but reduce aqueous solubility .
Synthetic Accessibility: Condensation with acyl chlorides or isothiocyanates is a common route for introducing acylated amino groups (yields: 22–64%) . Multicomponent Petasis reactions enable efficient synthesis of complex substituents (e.g., 4-methoxy-4-oxobutanoyl) but require careful optimization of solvents (e.g., HFIP) and catalysts .
Pharmacological and Physicochemical Properties
Anticonvulsant Activity:
- The 2-chlorophenoxyacetyl derivative exhibits moderate antifungal activity (MIC: 16 µg/mL against Candida albicans), likely due to interference with fungal membrane synthesis .
Solubility and Bioavailability:
- Carboxamide derivatives generally exhibit poor aqueous solubility (<10 µg/mL) but improved metabolic stability compared to ester analogs .
- Ethyl ester precursors (e.g., ethyl 2-[(4-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate) are hydrolyzed in vivo to active carboxylic acids, enhancing bioavailability .
Biological Activity
The compound 2-{[(1-phenylcyclopentyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 382.5 g/mol. The structure features a cyclopentathiene core linked to a phenylcyclopentyl group through an amide bond, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H26N2O2S |
| Molecular Weight | 382.5 g/mol |
| IUPAC Name | 6-methyl-2-{[(1-phenylcyclopentyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
| InChI Key | YADFFISWAOPITA-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the cell. The amide bond and the thiophene ring structure allow it to bind effectively to various proteins and enzymes involved in cellular processes. This interaction can modulate the activity of these targets, leading to significant biological effects, including:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes that are crucial for cancer cell proliferation.
- Induction of Apoptosis : Similar compounds have shown the ability to induce programmed cell death in cancer cells.
Cytotoxic Activity
Recent studies have evaluated the cytotoxic effects of related compounds, providing insights into the potential efficacy of 2-{[(1-phenylcyclopentyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide . For instance:
- Cytotoxicity Assays : Compounds structurally similar to this one were tested against various cancer cell lines such as MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer). Results indicated that many derivatives exhibited higher potency than standard chemotherapeutic agents like cisplatin .
Case Studies and Research Findings
- Study on Apoptosis Induction :
- Comparative Cytotoxicity Analysis :
Q & A
Advanced Research Question
- Molecular Docking : Screen against targets like influenza polymerase (PA subunit) or cancer-related enzymes (e.g., GlcN-6-P synthase) using AutoDock Vina or Schrödinger Suite .
- QSAR Modeling : Correlate substituent effects (e.g., phenylcyclopentyl vs. fluorobenzoyl groups) with activity using descriptors like logP, polar surface area, and H-bond donors .
Data Contradictions : Discrepancies between predicted and experimental IC50 values may arise from solvent effects or protein flexibility; validate with in vitro assays .
How can conflicting data in structure-activity relationships (SAR) be resolved?
Advanced Research Question
- Meta-Analysis : Compare analogs (e.g., C12–C16 in ) to identify trends in melting points, density, and bioactivity. For example, higher density correlates with improved hydrophobic interactions in some cyclopenta[b]thiophene derivatives .
- Experimental Replication : Reproduce synthesis and bioassays under controlled conditions (e.g., fixed solvent ratios, standardized cell lines) to isolate variables .
What strategies optimize reaction yields during synthesis?
Advanced Research Question
- Catalyst Screening : Test acid catalysts (e.g., glacial acetic acid vs. p-toluenesulfonic acid) for condensation steps to reduce side products .
- Solvent Optimization : Replace ethanol with DMF or THF to enhance solubility of intermediates (e.g., 2-amino-thiophene precursors) .
- Temperature Control : Gradual cooling (e.g., ice-water bath vs. room temperature) improves crystal purity and yield .
How are analogs designed for specific biological targets (e.g., antiviral or anticancer)?
Advanced Research Question
- Bioisosteric Replacement : Substitute the phenylcyclopentyl group with fluorobenzoyl (as in ) to enhance binding to viral polymerases.
- Side Chain Modulation : Introduce pyridinyl or oxazole groups (e.g., ) to improve solubility and target engagement in cancer models .
- In Silico Screening : Prioritize analogs with lower predicted binding energies (< -8 kcal/mol) using docking studies .
What safety protocols are recommended for handling this compound?
Basic Research Question
- PPE : Use nitrile gloves, lab coats, and goggles to avoid skin/eye contact (per SDS guidelines in ).
- Ventilation : Conduct reactions in fume hoods due to potential respiratory irritation from thiophene derivatives .
- Waste Disposal : Neutralize acidic byproducts before disposal in designated hazardous waste containers .
How does the compound’s stability vary under different storage conditions?
Basic Research Question
- Short-Term : Store at 4°C in airtight containers with desiccants to prevent hydrolysis of the amide bond.
- Long-Term : Lyophilize and store at -20°C in amber vials to avoid photodegradation (common in thiophene derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
